An In-Depth Technical Guide to 2-Acetoxy-2-methyl-1-propanol-d6: Molecular Structure, Physicochemical Properties, and Analytical Characterization
An In-Depth Technical Guide to 2-Acetoxy-2-methyl-1-propanol-d6: Molecular Structure, Physicochemical Properties, and Analytical Characterization
This technical guide provides a comprehensive overview of 2-Acetoxy-2-methyl-1-propanol-d6, a deuterated organic molecule of significant interest in various scientific disciplines, particularly in drug development and metabolic research. This document will delve into its molecular structure, physicochemical properties, and the analytical methodologies for its characterization, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Isotopic Labeling
Isotopically labeled compounds, such as 2-Acetoxy-2-methyl-1-propanol-d6, are powerful tools in modern scientific research. The substitution of hydrogen atoms with their heavier isotope, deuterium (²H or D), imparts a unique mass signature to the molecule without significantly altering its chemical properties. This allows for its use as an internal standard in quantitative mass spectrometry, enabling precise and accurate measurements of its non-deuterated counterpart in complex biological matrices.[] Furthermore, deuterium labeling can influence the metabolic fate of a molecule, a phenomenon known as the kinetic isotope effect, which is of profound interest in drug discovery and development for enhancing pharmacokinetic profiles.
2-Acetoxy-2-methyl-1-propanol-d6, with its combination of a primary alcohol and an ester functional group, serves as a valuable building block or internal standard in various organic syntheses and analytical applications.[2][3]
Molecular Structure and Isotopic Labeling
The molecular structure of 2-Acetoxy-2-methyl-1-propanol-d6 is fundamental to understanding its properties and behavior. The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium. Based on common synthetic routes for deuteration, the most probable positions for deuterium substitution are the two methyl groups attached to the tertiary carbon, resulting in two -CD₃ groups.
Molecular Structure of 2-Acetoxy-2-methyl-1-propanol-d6
A 2D representation of the molecular structure of 2-Acetoxy-2-methyl-1-propanol-d6.
Physicochemical Properties
| Property | Value (for non-deuterated analog) | Reference |
| Molecular Formula | C₆H₁₂O₃ | [4] |
| Molecular Weight | 132.16 g/mol | [4] |
| CAS Number | 947252-23-5 | [5] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 107-108 °C | [6] |
| Density | 0.802 g/mL | [6] |
| Solubility | Soluble in water (100 g/L) | [6] |
For 2-Acetoxy-2-methyl-1-propanol-d6:
| Property | Value | Reference |
| Molecular Formula | C₆H₆D₆O₃ | [2][7] |
| Molecular Weight | 138.19 g/mol | [2][7] |
| CAS Number | 1185110-46-6 | [2] |
| Appearance | Light-Brownish Oil | [2] |
Synthesis and Isotopic Labeling Strategy
The synthesis of 2-Acetoxy-2-methyl-1-propanol-d6 can be approached in a two-step process: the deuteration of a suitable precursor followed by esterification.
Deuteration of 2-Methyl-1,2-propanediol
A common and efficient method for the selective deuteration of alcohols is through catalytic hydrogen-deuterium exchange using deuterium oxide (D₂O) as the deuterium source.[8][9][10][11] This approach is environmentally benign and cost-effective.
Conceptual Synthesis Workflow
A conceptual workflow for the synthesis of 2-Acetoxy-2-methyl-1-propanol-d6.
Experimental Protocol: Deuteration
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chosen ruthenium or iridium pincer complex catalyst (e.g., 0.1-1 mol%).
-
Reaction Setup: Add 2-methyl-1,2-propanediol and deuterium oxide (D₂O) as the solvent and deuterium source.
-
Reaction Conditions: The reaction mixture is typically heated to a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 12-24 hours) to facilitate the H/D exchange at the methyl groups. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the methyl proton signals.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The deuterated product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield 2-methyl-1,2-propanediol-d6.
The causality behind this experimental choice lies in the ability of specific transition metal catalysts to activate C-H bonds, facilitating the exchange with deuterium from D₂O.[8][9][10][11] This method offers high isotopic enrichment with regioselectivity.
Esterification
The final step involves the selective acetylation of the primary hydroxyl group of the deuterated diol.
Experimental Protocol: Esterification
-
Reaction Setup: In a round-bottom flask, dissolve the purified 2-methyl-1,2-propanediol-d6 in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether).
-
Reagent Addition: Cool the solution in an ice bath and slowly add a stoichiometric equivalent of acetyl chloride or acetic anhydride. A mild base, such as pyridine or triethylamine, is often added to neutralize the acid byproduct.
-
Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. After solvent removal, the final product, 2-Acetoxy-2-methyl-1-propanol-d6, is purified by column chromatography or distillation under reduced pressure.
This self-validating protocol relies on well-established esterification reactions, with TLC monitoring providing a clear endpoint for the reaction.
Analytical Characterization
A combination of analytical techniques is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 2-Acetoxy-2-methyl-1-propanol-d6.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation and for confirming the position and extent of deuteration.
-
¹H NMR: The proton NMR spectrum of the deuterated compound is expected to show a significant reduction or complete absence of the signals corresponding to the methyl protons compared to the non-deuterated analog.[12] The remaining signals for the methylene and hydroxyl protons will be present, although their splitting patterns may be simplified due to the absence of coupling with the methyl protons.
-
²H NMR: The deuterium NMR spectrum will show a signal in the region corresponding to the chemical shift of the methyl groups, confirming the incorporation of deuterium.[13]
-
¹³C NMR: The carbon-13 NMR spectrum will show the signals for all carbon atoms. The signals for the deuterated methyl carbons will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly different from the non-deuterated compound.
Expected ¹H NMR Data (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) (Non-deuterated) | Expected Observation (Deuterated) |
| -C(CH ₃)₂-d6 | ~1.2 | Absent or significantly reduced |
| -CH ₂OH | ~3.4 | Singlet |
| -OH | Variable | Broad singlet |
| -COCH ₃ | ~2.1 | Singlet |
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the deuterated compound and assessing the level of isotopic enrichment.
-
Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 138, which is 6 mass units higher than the non-deuterated analog (m/z 132).[4] The fragmentation pattern will also be informative, with key fragments showing a +6 Da shift.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Gas Chromatography (GC)
Gas chromatography is an excellent technique for assessing the purity of the final product. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the compound and any potential impurities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of 2-Acetoxy-2-methyl-1-propanol-d6 in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for the separation of this compound.
-
Injector Temperature: Typically set around 250 °C.
-
Oven Program: A temperature gradient program is used to ensure good separation. For example, start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Data Analysis: The retention time of the main peak is used to assess purity, and the corresponding mass spectrum is analyzed to confirm the identity of the compound.
This protocol is self-validating as the retention time and mass spectrum should be consistent and reproducible for a pure sample.
Applications in Research and Development
The primary application of 2-Acetoxy-2-methyl-1-propanol-d6 is as an internal standard for the quantification of its non-deuterated analog in various matrices, particularly in biological samples for pharmacokinetic and metabolic studies. Its use in isotope dilution mass spectrometry allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[]
Conclusion
2-Acetoxy-2-methyl-1-propanol-d6 is a valuable tool for researchers in various scientific fields. A thorough understanding of its molecular structure, physicochemical properties, and the appropriate analytical techniques for its characterization is essential for its effective application. The methodologies outlined in this guide provide a robust framework for the synthesis and analysis of this and similar deuterated compounds, emphasizing the importance of rigorous analytical validation to ensure data integrity.
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